molecular formula C10H12INO3S B14807653 N-(2-Cyclopropoxy-3-iodophenyl)methanesulfonamide

N-(2-Cyclopropoxy-3-iodophenyl)methanesulfonamide

Cat. No.: B14807653
M. Wt: 353.18 g/mol
InChI Key: OVNUHKUQPSWNRF-UHFFFAOYSA-N
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Preparation Methods

The synthesis of N-(2-Cyclopropoxy-3-iodophenyl)methanesulfonamide involves several stepsThe reaction conditions typically involve the use of iodine and a suitable oxidizing agent to facilitate the iodination process .

Chemical Reactions Analysis

N-(2-Cyclopropoxy-3-iodophenyl)methanesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.

    Coupling Reactions: It can participate in coupling reactions, forming larger and more complex molecules.

Common reagents used in these reactions include iodine, oxidizing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

N-(2-Cyclopropoxy-3-iodophenyl)methanesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, although it is not yet used in clinical settings.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-Cyclopropoxy-3-iodophenyl)methanesulfonamide involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, and further research is needed to fully understand its mechanism of action .

Properties

Molecular Formula

C10H12INO3S

Molecular Weight

353.18 g/mol

IUPAC Name

N-(2-cyclopropyloxy-3-iodophenyl)methanesulfonamide

InChI

InChI=1S/C10H12INO3S/c1-16(13,14)12-9-4-2-3-8(11)10(9)15-7-5-6-7/h2-4,7,12H,5-6H2,1H3

InChI Key

OVNUHKUQPSWNRF-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=C(C(=CC=C1)I)OC2CC2

Origin of Product

United States

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